molecular formula C6H6Cl3N B595618 5-Chloro-2-(chloromethyl)pyridine hydrochloride CAS No. 124425-84-9

5-Chloro-2-(chloromethyl)pyridine hydrochloride

Cat. No.: B595618
CAS No.: 124425-84-9
M. Wt: 198.471
InChI Key: MABOHZPAWTVABD-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H5Cl2N. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals, including insecticides like imidacloprid and acetamiprid . This compound is known for its role in the production of pyridine-based pesticides and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes dissolving 2-chloro-5-methylpyridine in a solvent such as dichloromethane and then adding thionyl chloride. The mixture is refluxed for an hour, cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of 2-chloro-5-methylpyridine as a starting material. The process includes chlorination in the presence of a catalyst under reflux conditions. After the reaction, the solvent is removed, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Chloro-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system and cardiovascular diseases.

    Industry: It is a key intermediate in the production of pesticides and herbicides

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-(Chloromethyl)pyridine hydrochloride

Uniqueness

5-Chloro-2-(chloromethyl)pyridine hydrochloride is unique due to its dual chlorine substitution, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses. Its specific structure allows for targeted modifications, making it valuable in the production of a wide range of chemical products .

Biological Activity

5-Chloro-2-(chloromethyl)pyridine hydrochloride is a chlorinated derivative of pyridine with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. This article explores its biological activity, including its mechanism of action, toxicological profile, and therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula: C6H6Cl3N
  • CAS Number: 82674-16-6
  • Appearance: White to light yellow crystalline solid
  • Solubility: Soluble in water and organic solvents

The compound's structure features two chlorine atoms and a chloromethyl group attached to the pyridine ring, which enhances its reactivity and potential biological interactions .

While specific mechanisms of action for this compound remain largely uncharacterized, preliminary studies indicate that it may interact with biological macromolecules. These interactions could lead to various biological effects, necessitating further investigation into its pharmacodynamics and pharmacokinetics .

Biological Activity

1. Antimicrobial Properties:
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have been noted for their efficacy against various pathogens, suggesting that this compound may also possess similar properties.

2. Anti-inflammatory Effects:
Studies on related pyridine derivatives have shown promising anti-inflammatory activity. For example, certain compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The structure–activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like chloromethyl enhances anti-inflammatory effects .

3. Toxicological Profile:
The compound has been associated with adverse effects, including skin irritation and respiratory issues upon exposure. Toxicological assessments highlight its potential carcinogenicity in animal models, indicating significant health risks associated with human exposure .

Case Study 1: Carcinogenicity Assessment

A bioassay conducted by the National Cancer Institute evaluated the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a closely related compound). The study involved administering varying doses to Fischer 344 rats and B6C3F1 mice over an extended period. Results indicated a significant association between dosage and the incidence of subcutaneous fibromas in male rats but no clear link to tumor incidence in other groups .

Case Study 2: Anti-inflammatory Activity

In vitro studies on pyrimidine derivatives similar to this compound revealed IC50 values for COX-2 inhibition comparable to standard anti-inflammatory drugs like celecoxib. This underscores the potential for developing new therapeutic agents targeting inflammation through structural modifications of pyridine derivatives .

Comparative Analysis with Related Compounds

Compound NameCAS NumberUnique Features
5-Chloro-2-(chloromethyl)pyridine HCl82674-16-6Contains two chlorine substituents on the pyridine ring.
2-Chloro-5-chloromethylpyridine70258-18-3Similar structure with different chlorine positioning.
3-Chloro-5-(chloromethyl)pyridine1234569Chlorine at position 3 alters reactivity profile.

This table illustrates how structural variations impact the biological activity and reactivity of these compounds, highlighting the unique position of this compound within this class .

Properties

IUPAC Name

5-chloro-2-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABOHZPAWTVABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124425-84-9
Record name 5-chloro-2-(chloromethyl)pyridine hydrochloride
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